molecular formula C18H15BrN2O2 B278015 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No. B278015
M. Wt: 371.2 g/mol
InChI Key: PIAMUGQKBNLRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, also known as BMQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been shown to have significant implications in various biological processes. In

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. By inhibiting PARP, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to induce cell death in cancer cells, reduce inflammation in various tissues, and protect against oxidative stress in the brain. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments, including its potent activity against PARP, its low toxicity, and its ability to induce cell death in cancer cells. However, one limitation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide. Another area of research is the investigation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide's potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide in human clinical trials.

Synthesis Methods

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized via a multistep process involving the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride, which is then reacted with 5-bromo-2-methoxyaniline to form the corresponding amide. The amide is then subjected to a cyclization reaction to form 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anticancer effects by inhibiting PARP, which is an enzyme involved in DNA repair. 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H15BrN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22)

InChI Key

PIAMUGQKBNLRQX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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